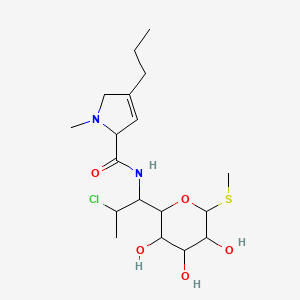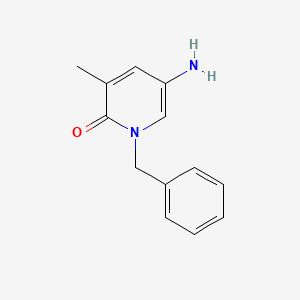
1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) est un phosphoinositide synthétique. Ce composé est un dérivé du phosphatidylinositol, une classe de lipides qui jouent un rôle crucial dans la signalisation cellulaire. Le composé est souvent utilisé dans la recherche biochimique pour étudier les fonctions des phosphoinositides dans les processus cellulaires.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) implique généralement l’estérification du glycérol avec l’acide hexanoïque, suivie d’une phosphorylation et d’un couplage ultérieur avec le myo-inositol bisphosphate. Les conditions réactionnelles exigent souvent l’utilisation de groupes protecteurs pour garantir des réactions sélectives sur des groupes hydroxyle spécifiques. Le produit final est purifié par des techniques chromatographiques pour atteindre une pureté élevée .
Méthodes de production industrielle
La production industrielle de ce composé est moins courante en raison de son utilisation spécialisée dans la recherche. La synthèse à grande échelle suivrait probablement des étapes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l’utilisation d’équipements de synthèse automatisés et de méthodes de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
Le 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) peut subir diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons esters peuvent être hydrolysées en conditions acides ou basiques pour donner du glycérol, de l’acide hexanoïque et du myo-inositol bisphosphate.
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour étudier les réponses au stress oxydatif dans les systèmes biologiques.
Réactifs et conditions courants
Hydrolyse : Généralement effectuée à l’aide d’un acide aqueux (par exemple, de l’acide chlorhydrique) ou d’une base (par exemple, de l’hydroxyde de sodium) à des températures élevées.
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène ou le permanganate de potassium.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures de sulfonyle peuvent être utilisés en conditions basiques pour introduire de nouveaux substituants.
Principaux produits formés
Hydrolyse : Glycérol, acide hexanoïque et myo-inositol bisphosphate.
Oxydation : Divers dérivés oxydés en fonction des conditions et des réactifs spécifiques utilisés.
Substitution : Dérivés de phosphoinositides avec différents substituants sur les groupes phosphate.
Applications de la recherche scientifique
Le 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) a plusieurs applications dans la recherche scientifique :
Études de signalisation cellulaire : Utilisé pour étudier le rôle des phosphoinositides dans les voies de signalisation cellulaire, y compris celles impliquées dans la croissance cellulaire, la différenciation et l’apoptose.
Dynamique membranaire : Employé dans des études de dynamique membranaire et d’interactions lipides-protéines, en particulier dans le contexte du trafic vésiculaire et de la courbure membranaire.
Développement de médicaments : Utilisé dans le développement de médicaments ciblant les voies de signalisation des phosphoinositides, impliquées dans diverses maladies telles que le cancer et le diabète.
Essais biochimiques : Utilisé comme étalon ou témoin dans divers essais biochimiques pour quantifier les niveaux de phosphoinositides ou pour étudier les activités enzymatiques liées au métabolisme des phosphoinositides.
Applications De Recherche Scientifique
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) has several applications in scientific research:
Cell Signaling Studies: Used to investigate the role of phosphoinositides in cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Membrane Dynamics: Employed in studies of membrane dynamics and lipid-protein interactions, particularly in the context of vesicle trafficking and membrane curvature.
Drug Development: Utilized in the development of drugs targeting phosphoinositide signaling pathways, which are implicated in various diseases such as cancer and diabetes.
Biochemical Assays: Used as a standard or control in various biochemical assays to quantify phosphoinositide levels or to study enzyme activities related to phosphoinositide metabolism.
Mécanisme D'action
Le mécanisme d’action du 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) implique son interaction avec des protéines et des enzymes spécifiques impliquées dans les voies de signalisation des phosphoinositides. Le composé peut se lier aux domaines de liaison des phosphoinositides des protéines, modulant ainsi leur activité et leur localisation dans la cellule. Cette interaction peut influencer divers processus cellulaires, y compris la transduction du signal, le réarrangement du cytosquelette et le trafic membranaire .
Comparaison Avec Des Composés Similaires
Composés similaires
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) : Structure similaire mais avec des chaînes oléoyle au lieu de chaînes hexanoyle.
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-4’,5’-bisphosphate) (sel d’ammonium) : Structure similaire mais avec un motif de phosphorylation différent sur le cycle inositol.
Unicité
Le 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (sel d’ammonium) est unique en raison de sa longueur de chaîne acyle spécifique et de son motif de phosphorylation, qui peuvent influencer son interaction avec les protéines et son rôle dans la signalisation cellulaire. Les chaînes hexanoyle confèrent des propriétés biophysiques distinctes par rapport aux chaînes acyle plus longues, affectant la fluidité membranaire et la liaison des protéines .
Propriétés
Formule moléculaire |
C21H44NO19P3 |
|---|---|
Poids moléculaire |
707.5 g/mol |
Nom IUPAC |
azane;[2-hexanoyloxy-3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexanoate |
InChI |
InChI=1S/C21H41O19P3.H3N/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);1H3 |
Clé InChI |
WTLKSUKYZGKGDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




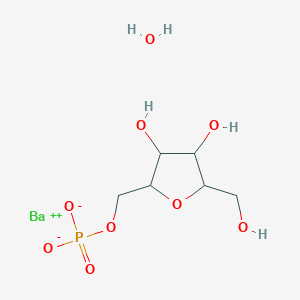
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
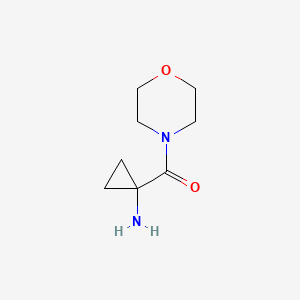
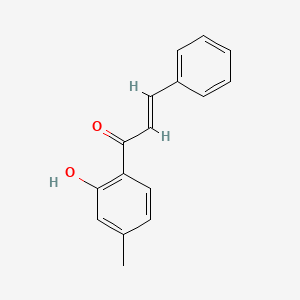
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
